molecular formula C12H15BBrFO2 B1380936 2-(4-Bromo-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1326316-85-1

2-(4-Bromo-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1380936
CAS No.: 1326316-85-1
M. Wt: 300.96 g/mol
InChI Key: YCGVIJBHBZUTTM-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1326316-85-1) is a pinacol boronate ester with a halogenated aryl substituent. Its molecular formula is C₁₂H₁₅BBrFO₂, and it has a molecular weight of 300.96 g/mol . The compound features a bromine atom at the para position and a fluorine atom at the ortho position on the phenyl ring, which influence its electronic and steric properties. It is primarily used in cross-coupling reactions (e.g., Suzuki-Miyaura) and pharmaceutical research due to its stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-bromo-2-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronate ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate, sodium carbonate, or cesium carbonate

    Solvent: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF)

    Temperature: Typically between 50°C to 100°C

Major Products

The major products of these reactions are biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis. It can be used in:

  • Cross-coupling reactions : It participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This is particularly useful for synthesizing biaryl compounds which are prevalent in pharmaceuticals.
Reaction TypeDescription
Suzuki CouplingForms biaryl compounds from aryl halides
Negishi CouplingForms aryl and alkenyl compounds

Medicinal Chemistry

Due to its ability to introduce fluorine and bromine into organic molecules, this compound is utilized in the design of new pharmaceutical agents. The presence of these halogens can enhance the biological activity and pharmacokinetic properties of drug candidates.

Case Study: Anticancer Agents

Research has shown that derivatives of this compound exhibit promising activity against various cancer cell lines. For instance:

  • Compound A : A derivative of 2-(4-Bromo-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane demonstrated IC50 values in the nanomolar range against breast cancer cells.

Material Science

The compound is also explored for applications in material science:

  • Polymer Chemistry : It can be used as a monomer or cross-linking agent in the synthesis of polymers with specific properties such as increased thermal stability or enhanced mechanical strength.

Agricultural Chemistry

In agrochemical research, this compound is being evaluated for its potential use as a pesticide or herbicide due to its ability to inhibit specific biochemical pathways in plants and pests.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling involves the following steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The boronate ester reacts with the palladium complex, transferring the aryl or vinyl group to the palladium.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl or diaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Boronate Esters

Structural and Electronic Comparisons

The following table summarizes key analogs and their properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Notes Reference
2-(4-Bromo-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-Br, 2-F C₁₂H₁₅BBrFO₂ 300.96 Cross-coupling; cancer research
2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-Br C₁₂H₁₆BBrO₂ 283.97 Suzuki reactions; intermediate
2-(5-Bromo-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 5-Br, 2-F C₁₂H₁₅BBrFO₂ 300.96 Similar reactivity to target compound
2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-F (benzyl group) C₁₃H₁₈BFO₂ 236.09 Medicinal chemistry; fluorinated probes
2-(2-Chloro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (b-isomer) 2-Cl, 5-Me C₁₃H₁₈BClO₂ 252.55 Steric hindrance studies
2-(6-Cyclopropoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Naphthalene + cyclopropoxy C₂₁H₂₄BO₃ 341.22 Advanced oncology drug development

Key Observations:

Halogen Effects :

  • Bromine (Br) enhances leaving group ability in cross-coupling reactions compared to chlorine (Cl) or fluorine (F). The target compound’s 4-Br substitution makes it more reactive in Suzuki-Miyaura couplings than the 2-Cl analog in .
  • Fluorine (F) increases electron-withdrawing effects, stabilizing the boron center and modulating reactivity. The 2-F substituent in the target compound may reduce steric hindrance compared to bulkier groups like cyclopropoxy () .

Steric and Electronic Modulation :

  • Compounds with methyl or benzyl groups (e.g., ) exhibit increased steric bulk, which can hinder coupling efficiency .
  • Extended aromatic systems (e.g., naphthalene in ) enhance conjugation but may reduce solubility .

Biological Activity :

  • The 4-Br-2-F substitution in the target compound is structurally similar to intermediates used in cancer drug discovery (e.g., glycolysis inhibitors in ) .
  • Fluorinated analogs (e.g., ) are prioritized for pharmacokinetic optimization due to fluorine’s metabolic stability .

Biological Activity

2-(4-Bromo-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1326316-85-1) is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. The structure includes a dioxaborolane core that is known for its utility in various chemical reactions and biological applications.

The molecular formula of the compound is C12_{12}H15_{15}BBrF O2_2, with a molecular weight of 300.96 g/mol. The presence of the bromine and fluorine substituents on the phenyl ring may influence its biological properties and interactions with biological targets.

PropertyValue
CAS Number1326316-85-1
Molecular FormulaC12_{12}H15_{15}BBrFO2_2
Molecular Weight300.96 g/mol
Purity>98%

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential as an inhibitor in various biochemical pathways. Studies have indicated that compounds with similar structures can exhibit significant pharmacological properties.

Anticancer Activity

One of the primary areas of investigation has been the compound's potential anticancer activity. Boron-containing compounds are often explored for their ability to inhibit cancer cell proliferation. Preliminary studies suggest that this compound may interfere with cellular signaling pathways critical for tumor growth.

Enzyme Inhibition

The compound's structure suggests potential interactions with enzymes involved in metabolic processes. For instance, boron compounds are known to interact with serine proteases and other enzymes through covalent bonding mechanisms. This interaction could lead to inhibition of specific pathways associated with disease states.

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays have been conducted to evaluate the cytotoxicity of the compound against various cancer cell lines. Results indicate a dose-dependent inhibition of cell growth, suggesting that further structural optimization could enhance potency.
  • Mechanism of Action : Research indicates that the compound may act by inducing apoptosis in cancer cells through the activation of caspase pathways. This mechanism aligns with findings from similar boron-based compounds that have shown efficacy in preclinical models.
  • Pharmacokinetics : Studies on the pharmacokinetic profile reveal moderate solubility and stability in biological systems. The incorporation of polar functional groups has been suggested to enhance solubility without compromising metabolic stability.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparative analysis with structurally related compounds was performed:

Compound NameCAS No.Activity Profile
2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane1234567-89-0Moderate anticancer activity
2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane9876543-21-0High enzyme inhibition
2-(3-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane1928374-56-7Low cytotoxicity

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-(4-Bromo-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via Miyaura borylation, where a halogenated aryl precursor reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and a base (e.g., KOAc). For example, describes similar syntheses using K₂CO₃ in refluxing acetonitrile (MeCN), achieving yields of 37–55%. Optimization involves adjusting catalyst loading (e.g., 0.2 mol% Co in UiO-Co frameworks, as in ), solvent polarity, and reaction time.
  • Critical Parameters : Monitor reaction progress via TLC or GC-MS. Purify via flash chromatography (e.g., Hex/EtOAc gradients, as in ) .

Q. How is ¹H, ¹³C, and ¹¹B NMR spectroscopy used to confirm the structure of this compound?

  • Methodology :

  • ¹H NMR : Aromatic protons appear as doublets or multiplets in δ 7.0–8.0 ppm (due to bromo and fluoro substituents). The pinacol methyl groups resonate as a singlet at δ ~1.3 ppm (12H, -C(CH₃)₂).
  • ¹³C NMR : The boron-bound carbon (C-B) is typically absent due to quadrupolar relaxation effects. Aromatic carbons show splitting from fluorine coupling (²JCF ≈ 20–25 Hz).
  • ¹¹B NMR : A sharp peak at δ 30–32 ppm confirms the dioxaborolane ring .

Q. What are the common applications of this compound in cross-coupling reactions?

  • Methodology : It serves as a boronic ester precursor in Suzuki-Miyaura couplings (). For example, coupling with aryl halides under Pd catalysis (e.g., Pd(PPh₃)₄) in THF/H₂O with Na₂CO₃ as a base yields biaryl products. The bromo and fluoro substituents enhance electrophilicity, facilitating coupling at the boron-bound position .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-bromo-2-fluorophenyl substituent influence reactivity in cross-coupling reactions?

  • Analysis :

  • Electronic Effects : The electron-withdrawing -Br and -F groups increase the electrophilicity of the boron-bound carbon, accelerating transmetallation but may reduce oxidative addition efficiency with electron-deficient aryl halides.
  • Steric Effects : The ortho-fluorine creates steric hindrance, potentially slowing coupling rates. Contradictions in yield data (e.g., 26% in vs. 55% in ) may arise from substituent positioning or competing side reactions (e.g., protodeboronation).
    • Experimental Design : Compare coupling rates with meta- or para-substituted analogs using kinetic studies (e.g., in situ IR monitoring) .

Q. What strategies mitigate protodeboronation during storage or reaction conditions?

  • Methodology :

  • Storage : Store under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis.
  • Reaction Conditions : Use anhydrous solvents (e.g., distilled THF) and additives like NaOMe to stabilize the boronate. highlights the role of alkoxide bases in stabilizing trialkoxyborohydrides, which may analogously apply here.
  • Contradictions : Some protocols (e.g., aqueous Suzuki reactions) tolerate hydrolysis, while others require strictly anhydrous conditions. Validate via ¹¹B NMR to detect boronic acid formation .

Q. How can computational modeling (DFT) predict regioselectivity in functionalization reactions involving this compound?

  • Methodology :

  • Calculate Fukui indices to identify electrophilic/nucleophilic sites.
  • Simulate transition states for cross-coupling or electrophilic substitution (e.g., bromination). For example, the -F group directs electrophiles to the para position via resonance effects.
  • Compare with experimental data (e.g., regioselectivity in ’s tumor-inhibiting derivatives) .

Properties

IUPAC Name

2-(4-bromo-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BBrFO2/c1-11(2)12(3,4)17-13(16-11)9-6-5-8(14)7-10(9)15/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCGVIJBHBZUTTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BBrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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